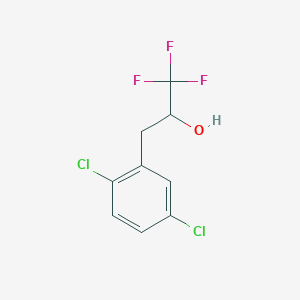

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol

Descripción

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organofluorine compound characterized by a 2,5-dichlorophenyl aromatic ring attached to a trifluoropropanol moiety. Its molecular formula is C₉H₇Cl₂F₃O, with structural features that include:

- 2,5-Dichlorophenyl group: This aromatic system provides steric bulk and electron-withdrawing effects due to chlorine atoms in the 2- and 5-positions.

This compound is primarily explored in medicinal chemistry and materials science, where its unique electronic and steric properties make it a candidate for enzyme inhibition, receptor modulation, and specialty chemical synthesis.

Propiedades

Fórmula molecular |

C9H7Cl2F3O |

|---|---|

Peso molecular |

259.05 g/mol |

Nombre IUPAC |

3-(2,5-dichlorophenyl)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C9H7Cl2F3O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |

Clave InChI |

VVFVNONQELFFMP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Cl)CC(C(F)(F)F)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.

Major Products

Oxidation: Formation of dichlorophenyl trifluoromethyl ketone.

Reduction: Formation of dichlorophenyl trifluoromethyl alcohol.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic benefits and toxicological profile.

Comparación Con Compuestos Similares

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol

- Key Differences : Chlorine atoms in the 3- and 4-positions instead of 2- and 5-positions.

- Impact : Altered electronic effects on the aromatic ring reduce steric hindrance compared to the 2,5-isomer. This positional change may affect binding affinity to biological targets like enzymes or receptors .

3-(2,6-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol

- Key Differences : Replaces the phenyl group with a dichlorophenyl sulfanyl (S-C₆H₃Cl₂) moiety.

- Biological activity may diverge due to sulfur’s role in covalent bonding with targets .

3-(2,6-Dibromophenyl)propan-1-ol

- Key Differences : Bromine replaces chlorine at the 2- and 6-positions; lacks the trifluoromethyl group.

- Impact : Bromine’s larger atomic radius strengthens halogen bonding interactions but reduces metabolic stability compared to fluorine. The absence of CF₃ diminishes lipophilicity .

Functional Group Variants

2,5-Dichlorophenol

- Key Differences: Simple phenol structure without the trifluoropropanol chain.

- Impact: Lacks the metabolic stability conferred by CF₃. The hydroxyl group is more acidic (pKa ~9 vs. ~12 for trifluoropropanol), affecting solubility and reactivity .

3-(2,5-Dichlorophenyl)-1,1-dipropylurea

- Key Differences : Urea (-NHCONH₂) replaces the alcohol group.

- Impact: Urea’s hydrogen-bonding capacity enhances interactions with enzymes (e.g., kinase inhibitors). However, reduced lipophilicity compared to the trifluoropropanol analog limits membrane permeability .

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

- Key Differences : Fluorine replaces chlorine; amine (-NH₂) replaces alcohol.

- Impact : Increased electronegativity from fluorine improves metabolic stability but may reduce steric bulk. The amine group enables protonation at physiological pH, altering bioavailability .

Substituent Position and Chain Modifications

3-{[(2-Bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

- Key Differences: Incorporates a bromophenyl-methylamino group.

- This compound’s dual functionality (amine + CF₃) broadens its utility in drug discovery .

3-(Trifluoromethyl)phenylacetone

- Key Differences : Ketone (-CO-) replaces the alcohol group; trifluoromethyl is on the phenyl ring.

- Impact : The ketone group increases electrophilicity, enabling nucleophilic additions. However, reduced hydrogen-bonding capacity limits interactions with polar biological targets .

Comparative Data Table

| Compound Name | CAS Number | Key Structural Features | Unique Properties |

|---|---|---|---|

| 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol | - | 2,5-Cl₂-C₆H₃; CF₃CH(OH)CH₃ | High lipophilicity; enzyme inhibition |

| 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol | - | 3,4-Cl₂-C₆H₃; CF₃CH(OH)CH₃ | Reduced steric hindrance |

| 3-(2,6-Dichlorophenyl)sulfanyl-1,1,1-TF-propan-2-ol | - | S-C₆H₃Cl₂; CF₃CH(OH)CH₃ | Sulfur-mediated covalent binding |

| 3-(2,5-Dichlorophenyl)-1,1-dipropylurea | - | 2,5-Cl₂-C₆H₃; NHCONH₂ | Strong hydrogen bonding |

| 1-(2,5-Difluorophenyl)-2,2,2-TF-ethan-1-amine | - | 2,5-F₂-C₆H₃; CF₃CH(NH₂)CH₃ | Enhanced metabolic stability |

Actividad Biológica

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol, also known by its CAS number 667464-91-7, is a compound of interest in various fields due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is with a molecular weight of approximately 182.96 g/mol. The compound features a trifluoropropanol moiety that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.96 g/mol |

| CAS Number | 667464-91-7 |

| LogP | 1.713 |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the dichlorophenyl group may also contribute to this effect by interacting with microbial cell membranes or inhibiting specific metabolic pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : Approximately 15 µM after 48 hours of exposure.

This suggests that the compound could be a potential candidate for further development in cancer therapeutics.

Neuroprotective Effects

Some studies have suggested that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The biological activity of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is hypothesized to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the trifluoropropanol moiety may disrupt microbial membranes.

- Enzyme Inhibition : The dichlorophenyl group may inhibit enzymes critical for microbial metabolism.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells may be mediated through mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various fluorinated compounds, including 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol. Results indicated significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells.

Study 2: Cancer Cell Line Testing

In a research article in Cancer Research, the compound was tested against several cancer cell lines. The findings highlighted its potential as a lead compound for developing new anticancer agents due to its selective cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.